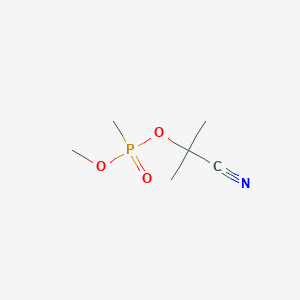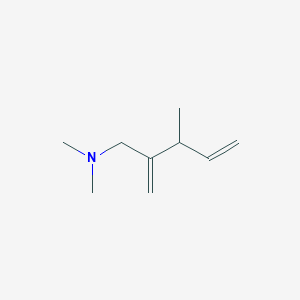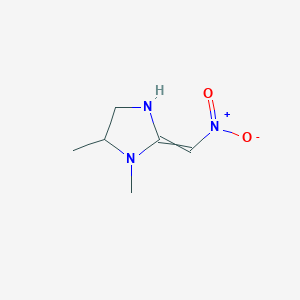![molecular formula C10H11N5 B14622240 Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- CAS No. 61006-82-4](/img/structure/B14622240.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which incorporates both pyridine and triazine rings, making it a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of related pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often leverage high-yielding reactions and environmentally friendly catalysts. The use of green solvents like ethanol and solvent-free conditions are preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-e]-1,2,4-triazine oxides, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-pyrimidine scaffold and exhibit comparable biological activities.
Pyridazines: Another class of heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological properties.
Uniqueness: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
61006-82-4 |
|---|---|
Molekularformel |
C10H11N5 |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
3-pyrrolidin-1-ylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C10H11N5/c1-2-7-15(6-1)10-12-9-8(13-14-10)4-3-5-11-9/h3-5H,1-2,6-7H2 |
InChI-Schlüssel |
BSAOWJGMEFDPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC3=C(C=CC=N3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)


![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)


![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
